1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Overview
Description
1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the piperazine ring and trifluoromethoxy group, make it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 2,5-Dimethylphenyl Group: This step often involves a nucleophilic substitution reaction where the piperazine ring is reacted with 2,5-dimethylphenyl halide.
Attachment of the Trifluoromethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-(trifluoromethoxy)benzyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new aromatic ring or alkyl group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors in the brain.
Industry: Use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could make this compound a candidate for neurological research.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the trifluoromethoxyphenyl group.
4-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine: Lacks the 2,5-dimethylphenyl group.
1-(2,5-Dimethylphenyl)-4-phenylpiperazine: Lacks the trifluoromethoxy group.
Uniqueness
The presence of both the 2,5-dimethylphenyl and trifluoromethoxyphenyl groups in 1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable subject for research.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c1-15-3-4-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-7-18(8-6-17)26-20(21,22)23/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOUPZZZLJULOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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